molecular formula C17H16N6O3 B14115020 N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1171153-23-3

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B14115020
CAS No.: 1171153-23-3
M. Wt: 352.3 g/mol
InChI Key: HDXOKUOQEJIPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the pyrazole ring, followed by the construction of the oxadiazole ring, and finally the coupling with the pyrrolidine-3-carboxamide moiety.

    Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyrazole ring.

    Construction of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of acyl hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

    Coupling with Pyrrolidine-3-carboxamide: The final step involves the coupling of the oxadiazole and pyrazole intermediates with a pyrrolidine-3-carboxamide derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, reduce reaction times, and minimize the use of hazardous reagents. Techniques such as flow chemistry and microwave-assisted synthesis could be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and oxadiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring, where nucleophiles can replace substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds share the pyrazole ring structure and are known for their diverse pharmacological activities.

    Hydrazine-coupled pyrazoles: These derivatives exhibit potent antileishmanial and antimalarial activities.

    Oxadiazole derivatives: Compounds with the oxadiazole ring are studied for their antimicrobial and anticancer properties.

Uniqueness

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of potential biological activities and make it a valuable scaffold for drug discovery and development.

Properties

CAS No.

1171153-23-3

Molecular Formula

C17H16N6O3

Molecular Weight

352.3 g/mol

IUPAC Name

N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C17H16N6O3/c1-22-13(7-8-18-22)16-20-21-17(26-16)19-15(25)11-9-14(24)23(10-11)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,19,21,25)

InChI Key

HDXOKUOQEJIPNL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NN=C(O2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.